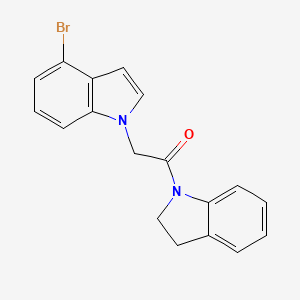
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, including the condensation of β-dicarbonyl and amine compounds. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . The reaction conditions often include the use of solvents like toluene and catalysts such as ammonium thiocyanate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for the synthesis of novel bioactive pyrimidine derivatives.
Biology: Investigated for its potential antibacterial, antifungal, and antiparasitic activities.
Medicine: Explored for its anticancer, antihypertensive, and antiviral properties.
Industry: Utilized in the development of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((4,6-dimethylpyrimidin-2-yl)amino)benzoic acid
- Ethyl (S)-2-benzamido-5-((4,6-dimethylpyrimidin-2-yl)amino)pentanoate
- 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Uniqueness
4-(3-((4,6-dimethylpyrimidin-2-yl)amino)benzoyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C19H26N6O3S |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C19H26N6O3S/c1-14-12-15(2)21-19(20-14)22-17-7-5-6-16(13-17)18(26)24-8-10-25(11-9-24)29(27,28)23(3)4/h5-7,12-13H,8-11H2,1-4H3,(H,20,21,22) |
InChI-Schlüssel |
PFRLLACMUKCUGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14935504.png)
![3,4,5-trimethoxy-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14935510.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![3,4,5-trimethoxy-N-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]benzamide](/img/structure/B14935524.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14935526.png)
![methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate](/img/structure/B14935532.png)

![methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935556.png)
![N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide](/img/structure/B14935559.png)

![N-(1H-indol-5-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935591.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B14935598.png)
![N-(1-methyl-1H-indol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B14935610.png)
